molecular formula C9H14O2 B14489857 Ethyl 4-methylhexa-2,3-dienoate CAS No. 65359-66-2

Ethyl 4-methylhexa-2,3-dienoate

Cat. No.: B14489857
CAS No.: 65359-66-2
M. Wt: 154.21 g/mol
InChI Key: NKKCZEGCXRSCSF-UHFFFAOYSA-N
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Description

Ethyl 4-methylhexa-2,3-dienoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 4-methylhexa-2,3-dienoate backbone. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylhexa-2,3-dienoate typically involves the reaction of ethyl (triphenylphosphoranylidene)acetate with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane under nitrogen atmosphere, followed by purification steps involving silica gel filtration and solvent evaporation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylhexa-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene system into more saturated compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Ethyl 4-methylhexa-2,3-dienoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms involving conjugated dienes.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-methylhexa-2,3-dienoate exerts its effects involves interactions with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methylhexa-2,3-dienoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of structural variations on chemical behavior.

Properties

CAS No.

65359-66-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h7H,4-5H2,1-3H3

InChI Key

NKKCZEGCXRSCSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CC(=O)OCC)C

Origin of Product

United States

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